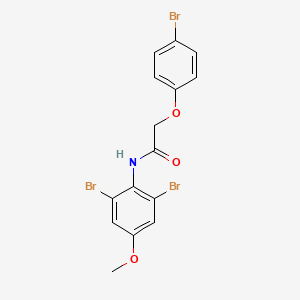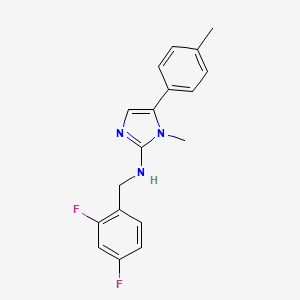
2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine atoms and methoxy groups attached to a phenyl ring, making it a brominated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-methoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the aromatic ring.
Etherification: The brominated phenol is then reacted with 4-bromophenol in the presence of a base (e.g., potassium carbonate) to form the bromophenoxy intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an anhydrous solvent.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its brominated aromatic structure which can interact with biological targets.
Materials Science: Studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated aromatic structure can enhance binding affinity and specificity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2,6-dichloro-4-methoxyphenyl)acetamide: Similar structure with chlorine atoms instead of bromine.
2-(4-fluorophenoxy)-N-(2,6-difluoro-4-methoxyphenyl)acetamide: Similar structure with fluorine atoms instead of bromine.
2-(4-iodophenoxy)-N-(2,6-diiodo-4-methoxyphenyl)acetamide: Similar structure with iodine atoms instead of bromine.
Uniqueness
2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide is unique due to the presence of bromine atoms, which can influence its reactivity, binding interactions, and overall chemical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different biological and chemical behaviors.
Properties
Molecular Formula |
C15H12Br3NO3 |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(2,6-dibromo-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H12Br3NO3/c1-21-11-6-12(17)15(13(18)7-11)19-14(20)8-22-10-4-2-9(16)3-5-10/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
RXXBCPOHTBSWIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)NC(=O)COC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11560676.png)
![7-(4-chlorophenyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11560679.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B11560681.png)
![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11560683.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11560684.png)
![2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11560686.png)
![(5Z)-3-{[(3-bromophenyl)amino]methyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11560689.png)

![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11560698.png)
![4-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11560704.png)
![Ethyl 5-cyano-4-(2-iodophenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11560710.png)
![(4Z)-2-(4-fluorophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11560714.png)

![2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate](/img/structure/B11560742.png)
